molecular formula C14H20O2 B14484418 2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 65961-36-6

2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one

Katalognummer: B14484418
CAS-Nummer: 65961-36-6
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: QOQNDFZZPWNJON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a phenyl ring, and a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a methoxyphenyl compound with a suitable alkyl halide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetone and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular functions and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-Propanone, 1-(4-methoxyphenyl)-
  • 2-Propanol, 1-(2-methoxy-1-methylethoxy)-

Uniqueness

2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its methoxy group and isobutyl substituent on the phenyl ring differentiate it from other similar compounds, leading to unique reactivity and applications .

Eigenschaften

CAS-Nummer

65961-36-6

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one

InChI

InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)14(15)11(3)16-4/h5-8,10-11H,9H2,1-4H3

InChI-Schlüssel

QOQNDFZZPWNJON-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.